N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide
Description
The compound N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide is a hybrid heterocyclic molecule combining a benzoxadiazole core with a thiazolidinone scaffold. Key structural features include:
- Thiazolidinone moiety: A five-membered ring containing sulfur and nitrogen, with a (5Z)-5-(4-chlorobenzylidene) substituent at position 3. The 4-oxo-2-thioxo groups enhance hydrogen-bonding capacity and metal chelation .
- Propanamide linker: Connects the benzoxadiazole and thiazolidinone moieties, influencing molecular flexibility and solubility .
Properties
Molecular Formula |
C19H13ClN4O3S2 |
|---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C19H13ClN4O3S2/c20-12-6-4-11(5-7-12)10-15-18(26)24(19(28)29-15)9-8-16(25)21-13-2-1-3-14-17(13)23-27-22-14/h1-7,10H,8-9H2,(H,21,25)/b15-10- |
InChI Key |
UFJQBGIBSIEBLS-GDNBJRDFSA-N |
Isomeric SMILES |
C1=CC2=NON=C2C(=C1)NC(=O)CCN3C(=O)/C(=C/C4=CC=C(C=C4)Cl)/SC3=S |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)NC(=O)CCN3C(=O)C(=CC4=CC=C(C=C4)Cl)SC3=S |
Origin of Product |
United States |
Biological Activity
N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both benzoxadiazole and thiazolidinone moieties suggests a diverse range of biological effects, particularly in antimicrobial and anticancer applications.
Structural Features
The compound can be characterized by its molecular formula and a molecular weight of approximately 399.45 g/mol. Its structure includes:
- Benzoxadiazole moiety : Known for its fluorescent properties and potential applications in organic electronics.
- Thiazolidinone ring : Associated with various biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that compounds containing thiazolidinone structures often exhibit antimicrobial properties. The specific compound under discussion has shown promising results in preliminary studies:
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | Active | 32 µg/mL |
| Staphylococcus aureus | Moderate Activity | 64 µg/mL |
| Candida albicans | Low Activity | >128 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains .
Anticancer Activity
The thiazolidinone derivatives are also recognized for their anticancer properties. In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 25 | Inhibition of proliferation |
The compound's ability to induce apoptosis and arrest the cell cycle highlights its potential as a therapeutic agent in cancer treatment .
The biological activity of this compound is believed to stem from its interaction with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. The benzoxadiazole moiety may enhance cellular uptake due to its lipophilic nature, while the thiazolidinone structure could facilitate binding to target proteins or enzymes involved in tumor growth and microbial resistance.
Case Studies
Several studies have explored the biological efficacy of similar compounds with benzoxadiazole and thiazolidinone functionalities:
- Study on Antimicrobial Properties : A series of thiazolidinone derivatives were tested against Gram-positive and Gram-negative bacteria. Results showed that modifications in the benzoxadiazole structure significantly influenced antimicrobial potency .
- Anticancer Evaluation : In vitro studies reported that derivatives with similar structural features exhibited significant cytotoxicity against various cancer cell lines, supporting the notion that structural diversity can lead to enhanced biological activity .
Scientific Research Applications
Anticancer Activity
One of the most notable applications of this compound is its potential anticancer properties. Research indicates that derivatives of benzoxadiazole, including the compound , exhibit selective cytotoxicity against cancer cell lines. For instance, studies have shown that compounds containing benzoxadiazole moieties can inhibit cell proliferation in various cancer types through mechanisms such as apoptosis and cell cycle arrest .
Case Study: Anticancer Efficacy
A specific study demonstrated the anticancer activity of related compounds against CNS cancer cell lines using the Sulforhodamine B assay. The results indicated a significant reduction in cell viability, suggesting that modifications to the benzoxadiazole structure could enhance therapeutic efficacy against cancer .
Fluorescent Probes
The benzoxadiazole unit is widely utilized in the development of fluorescent probes for biological imaging. The incorporation of this moiety into chemical structures allows for enhanced fluorescence properties, making it suitable for tracking biological processes in live cells.
Application Example: Imaging Techniques
Fluorophores derived from benzoxadiazole have been employed in various imaging techniques, including fluorescence microscopy and flow cytometry. These probes are particularly useful for studying cellular dynamics and interactions due to their high quantum yields and stability under physiological conditions .
Drug Development
The compound's structural features make it a candidate for drug development targeting specific biological pathways. The thiazolidinone component has been associated with various pharmacological activities, including anti-inflammatory and antidiabetic effects.
Potential Mechanisms of Action
Research suggests that compounds similar to N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide may act through inhibition of key enzymes involved in disease pathways, such as GSK-3β, which plays a role in cancer and neurodegenerative diseases .
Analytical Chemistry Applications
In analytical chemistry, derivatives of benzoxadiazole are used as derivatization agents for amines and amino acids. This application enhances the sensitivity and specificity of analytical methods such as high-performance liquid chromatography (HPLC).
Methodology Example: HPLC Derivatization
The use of N-(2,1,3-benzoxadiazol-4-yl) derivatives allows for the formation of fluorescent derivatives from primary and secondary amines. This method has been validated for various compounds with high recovery rates and precision, demonstrating its utility in clinical and environmental analysis .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Thiazolidinone Derivatives
Key Findings from Comparative Analysis:
Dual chloro substituents (e.g., in ) increase molecular weight and lipophilicity, which may affect membrane permeability but reduce aqueous solubility .
Role of Heterocyclic Cores: Benzoxadiazole (vs. Thiazole-linked analogs () exhibit moderate antimicrobial activity, suggesting the target compound may share similar properties .
Synthetic Flexibility :
- Derivatives with methoxy/propoxy groups () demonstrate how alkyl/aryl ethers can modulate solubility without compromising ring planarity .
- Acetamide linkers () vs. propanamide in the target compound may influence conformational stability and intermolecular interactions .
Computational Predictions :
- The target compound’s predicted density (~1.54 g/cm³) and pKa (~8.88) align with analogs (), suggesting similar crystallinity and ionization behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
